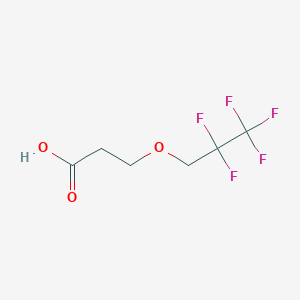

3-(2,2,3,3,3-Pentafluoropropoxy)propanoic acid

Description

. This compound is characterized by the presence of a pentafluoropropoxy group attached to a propanoic acid backbone, which imparts distinct chemical and physical properties.

Properties

IUPAC Name |

3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O3/c7-5(8,6(9,10)11)3-14-2-1-4(12)13/h1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCHFHGQTSDRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(F)(F)F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,2,3,3,3-Pentafluoropropoxy)propanoic acid typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.

Chemical Reactions Analysis

3-(2,2,3,3,3-Pentafluoropropoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluoropropoxy group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(2,2,3,3,3-Pentafluoropropoxy)propanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

Industry: It is utilized in the development of advanced materials, coatings, and surface modifications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,2,3,3,3-Pentafluoropropoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The pentafluoropropoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

3-(2,2,3,3,3-Pentafluoropropoxy)propanoic acid can be compared with similar compounds such as:

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: This compound has a similar structure but with different fluorination patterns, leading to distinct chemical properties and applications.

2,2,3,3,3-Pentafluoropropionic acid: Another related compound with a simpler structure, used in various chemical syntheses.

Biological Activity

3-(2,2,3,3,3-Pentafluoropropoxy)propanoic acid is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

The compound is characterized by a propanoic acid backbone with a pentafluoropropoxy group. The presence of fluorine atoms significantly alters the physicochemical properties of the molecule, imparting hydrophobic characteristics and influencing its interaction with biological systems.

Research indicates that perfluorinated compounds like this compound may interact with various biological pathways. The following mechanisms have been proposed:

- GPR40 Agonism : Studies suggest that similar compounds exhibit agonistic activity on GPR40 receptors, which are involved in insulin secretion and glucose metabolism .

- Toxicity : Perfluorinated compounds are known to induce apoptosis in various cell types. For instance, they have been implicated as hepatotoxic agents and environmental contaminants .

Toxicological Studies

The toxicological profile of this compound is critical for understanding its safety and potential health effects. Key findings include:

- Hepatotoxicity : Animal studies have shown that exposure to certain perfluorinated compounds can lead to liver damage and altered lipid metabolism .

- Cardiotoxicity : Some studies indicate that these compounds may also exert cardiotoxic effects through oxidative stress mechanisms .

Case Study 1: GPR40 Agonist Activity

In a study evaluating the agonistic effects of various substituted acetic acids on GPR40 receptors, this compound demonstrated significant activity comparable to known agonists. This suggests potential utility in managing metabolic disorders such as type 2 diabetes .

Case Study 2: Environmental Impact

Research has highlighted the environmental persistence of perfluorinated compounds. A case study evaluating the bioaccumulation of this compound in aquatic organisms revealed significant accumulation and potential ecological risks associated with its use in industrial applications .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.